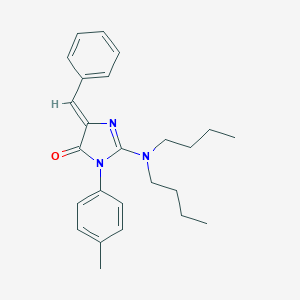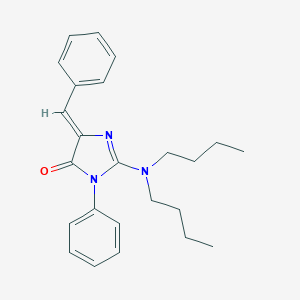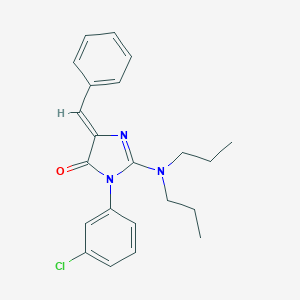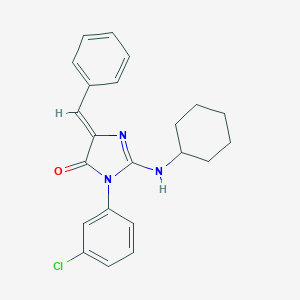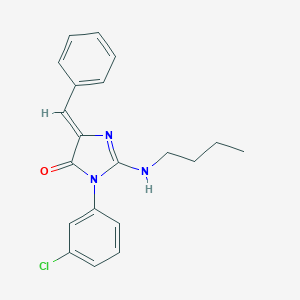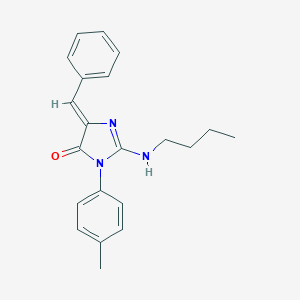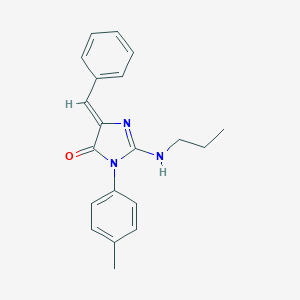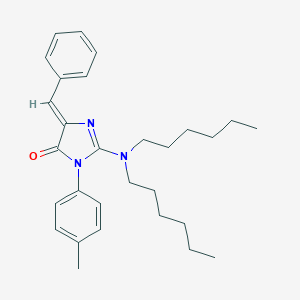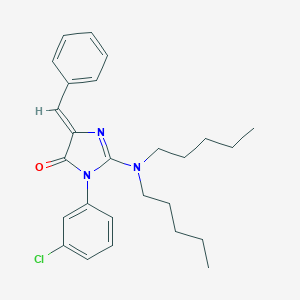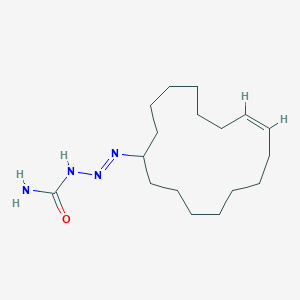
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of triazenes, which are known for their ability to modulate the immune system and exhibit anti-tumor properties. CT-3 has been shown to have immunomodulatory, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide is not fully understood, but it is believed to involve the modulation of the immune system. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
実験室実験の利点と制限
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use. This compound is relatively insoluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide. One potential area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of this compound, which could help to elucidate its mechanism of action. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials, particularly in the treatment of autoimmune and inflammatory diseases.
合成法
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide can be synthesized using a variety of methods, including the reaction of 8-cyclohexadecen-1-ol with hydrazine hydrate to form the corresponding hydrazide. This intermediate can then be reacted with triethylorthoformate and ethyl chloroformate to yield the triazene carboxylic acid. The acid can be converted to the amide form using various reagents, such as thionyl chloride or phosphorus pentachloride.
科学的研究の応用
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that this compound can modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising candidate for the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
分子式 |
C17H32N4O |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
[[(8Z)-cyclohexadec-8-en-1-yl]diazenyl]urea |
InChI |
InChI=1S/C17H32N4O/c18-17(22)20-21-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2,16H,3-15H2,(H3,18,19,20,22)/b2-1- |
InChIキー |
XSRDJXVEKQUBST-UPHRSURJSA-N |
異性体SMILES |
C1CCC/C=C\CCCCCCC(CCC1)N=NNC(=O)N |
SMILES |
C1CCCC=CCCCCCCC(CCC1)N=NNC(=O)N |
正規SMILES |
C1CCCC=CCCCCCCC(CCC1)N=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


